![molecular formula C15H12N6OS2 B1223380 7-[[[1-(2-Methylphenyl)-5-tetrazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1223380.png)
7-[[[1-(2-Methylphenyl)-5-tetrazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[[[1-(2-methylphenyl)-5-tetrazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone is a member of tetrazoles.
Scientific Research Applications
Synthesis and Derivative Formation
The compound is used in the synthesis of various thiazolo[3,2-c]pyrimidine derivatives. An efficient approach has been developed for synthesizing these derivatives, which showed potential antimicrobial and antioxidant activities. The structure of these substances was confirmed through spectral analysis (Litvinchuk et al., 2021).
Additionally, new methods for synthesizing thiazolo[3,2-a]pyrimidinones have been established, contributing to the understanding of their properties and structures (Andrew & Bradsher, 1967).
Biological and Pharmaceutical Applications
Novel fused thiazolo[3,2-a]pyrimidinones have been synthesized and characterized. Their cytotoxic activity against breast carcinoma and hepatocellular carcinoma cell lines showed promising results (Abbas et al., 2015).
Another research developed novel substituted pyrimidinone derivatives with significant anticancer properties, assessed using in vitro studies against various cancer cell lines (Ghoneim et al., 2020).
Thiazolo[3,2-a]pyrimidine derivatives were synthesized and showed notable antibacterial and antitubercular activities in vitro. This underscores the potential of these compounds in developing new antibacterial and antitubercular drugs (Cai et al., 2016).
Structural and Conformational Studies
- The structural modifications of thiazolo[3, 2-a]pyrimidines leading to changes in their supramolecular aggregation were studied, providing insights into their conformational features. This research helps in understanding the molecular structure and potential interactions of these compounds (Nagarajaiah & Begum, 2014).
properties
Molecular Formula |
C15H12N6OS2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-[[1-(2-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C15H12N6OS2/c1-10-4-2-3-5-12(10)21-15(17-18-19-21)24-9-11-8-13(22)20-6-7-23-14(20)16-11/h2-8H,9H2,1H3 |
InChI Key |
AVLLZEDGRZHCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC3=CC(=O)N4C=CSC4=N3 |
solubility |
44.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.